![molecular formula C14H12O2 B2417952 12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene CAS No. 22794-75-8](/img/structure/B2417952.png)
12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is a complex organic compound with the molecular formula C14H12O2 This compound is characterized by its unique tetracyclic structure, which includes multiple fused rings and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the tetracyclic core through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods: While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
- Reduction: Reduction reactions can modify the compound’s structure, potentially opening up new functional groups or altering existing ones.
- Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups .
- Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
- Catalysts: Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can be used to facilitate reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene has several applications in scientific research:
- Chemistry: The compound is used as a model system to study complex organic reactions and mechanisms.
- Biology: Researchers investigate its potential biological activity and interactions with various biomolecules.
- Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
- Industry: Its potential applications in materials science and nanotechnology are also being explored .
Mechanism of Action
The mechanism by which 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids. The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds::
- Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0~1,10~.0~3,8~]pentadeca-3,5,7-trien-13-yl)acetate: This compound shares a similar tetracyclic structure but differs in its functional groups and overall molecular composition .
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one: Another structurally related compound with different substituents and functional groups .
Uniqueness: 12,16-Dioxatetracyclo[11.2.1.0{2,11}.0{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene is unique due to its specific arrangement of rings and oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for studying complex organic reactions and exploring new applications in various scientific fields .
Properties
IUPAC Name |
12,16-dioxatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-2-4-10-9(3-1)5-6-11-14(10)12-7-8-13(15-11)16-12/h1-6,12-13H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCVIQWFJUHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2OC1C3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

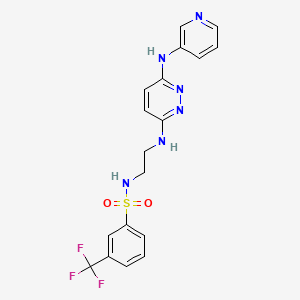
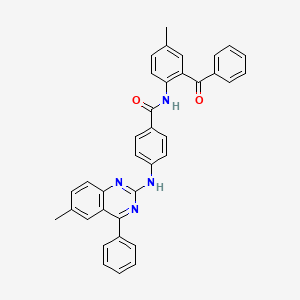
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)
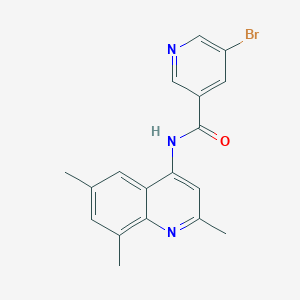
![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)
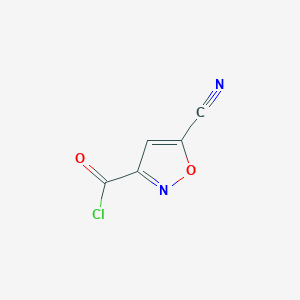
![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)
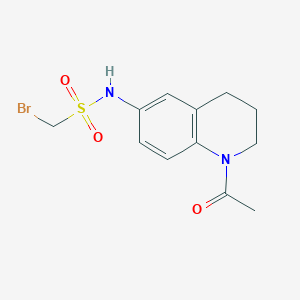
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)

![1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2417890.png)
![2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2417891.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2417892.png)
